molecular formula C10H11NO2 B1354551 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 10514-70-2

2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No.: B1354551
CAS No.: 10514-70-2
M. Wt: 177.2 g/mol
InChI Key: LJRUKUQEIHJTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS 10514-70-2) is a high-purity benzoxazinone derivative supplied for research and development purposes. This compound, with a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol, serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry . Its core benzoxazinone scaffold is a privileged structure found in molecules with a range of biological activities, making it a key starting material for the synthesis of more complex chemical entities, including various pharmaceutical candidates . Researchers utilize this building block to develop novel compounds, often through functionalization at reactive positions on the aromatic ring system, as evidenced by its structural analogs like 7-chloro- and 5-fluoro- substituted benzoxazinones . The product is characterized by a specific SMILES notation (CC1(C)OC2=CC=CC=C2NC1=O) and an InChIKey (LJRUKUQEIHJTEL-UHFFFAOYSA-N) for precise identification . Handle with care, as it may cause skin and eye irritation and respiratory irritation . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use. Store at ambient temperatures .

Properties

IUPAC Name

2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)9(12)11-7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRUKUQEIHJTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442374
Record name 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10514-70-2
Record name 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one involves the Rh-catalyzed asymmetric hydrogenation of prochiral (Z)-2-(2-oxo-2H-benzo[B][1,4]oxazin-3(4H)-ylidene)acetate esters. This method uses Rh/(S)-DTBM-SegPhos as the catalyst and achieves high conversion rates and yields .

Another method involves the TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids. This reaction efficiently produces 3-aryl-2H-benzo[B][1,4]oxazin-2-ones and can be scaled up to gram quantities .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as enzyme inhibitors and receptor antagonists.

    Industry: It is used in the production of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

7-Amino and 8-Hydroxy Derivatives

  • 7-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Used in anticancer agents, this derivative shows activity against MCF-7 and HeLa cell lines, though specific IC₅₀ values are unreported .

Alkyl-Substituted Derivatives

  • 4-(3-Oxo-3-(pyrrolidin-1-yl)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: Synthesized for Trypanosoma brucei N-myristoyltransferase inhibition, highlighting the scaffold’s adaptability to parasitic targets .

Pharmacokinetic Comparisons

  • Bioavailability : The parent compound this compound (compound 3) has 32% oral bioavailability in rats, while optimized derivatives like compound 84 achieve 61.5% due to improved solubility and metabolic stability .
  • Half-Life : Compound 84 exhibits a T₁/₂ of 1.96 h, making it suitable for sustained dosing in prostate cancer models .

Data Tables

Table 2. Structural Modifications and Pharmacokinetics

Modification Impact Example Compound Bioavailability (%) Reference
Pyrido-oxazinone core Enhanced solubility, NF-κB targeting NPO Not reported
Triketone appendage Improved HPPD binding B39 Not applicable
Alkyl chain optimization Increased metabolic stability Compound 84 61.5

Biological Activity

2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one (CAS No. 10514-70-2) is a heterocyclic compound belonging to the class of benzoxazinones, which are known for their diverse biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.

  • Molecular Formula: C10H11NO2
  • Molecular Weight: 177.20 g/mol
  • InChI Key: LJRUKUQEIHJTEL-UHFFFAOYSA-N

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study assessed its impact on the A549 lung cancer cell line, showing dose-dependent apoptotic activity. At concentrations of 5 µM, 10 µM, and 15 µM, the compound induced early apoptosis rates of 2.61%, 33.26%, and late apoptosis rates of 21.2% and 65.08%, respectively .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, indicating potential as a lead compound for developing new antimicrobial agents .

The mechanism underlying the cytotoxic effects is believed to involve the induction of oxidative stress and disruption of mitochondrial function, leading to apoptotic cell death. The compound's ability to interact with cellular signaling pathways related to apoptosis has been a focus of recent research efforts .

Case Studies and Research Findings

StudyFindings
Cytotoxicity Assessment on A549 CellsInduced early apoptosis at 5 µM (2.61%) and significant late apoptosis at higher concentrations (up to 65.08% at 15 µM) .
Antimicrobial TestingShowed moderate activity against various bacterial strains with specific MIC values .
Mechanistic StudiesSuggested involvement in oxidative stress pathways leading to apoptosis .

Q & A

Q. Advanced

  • In vitro :
    • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine Kd values (e.g., Kd = 302 nM for Brd4 inhibition) .
    • Cell-based assays : Dose-response studies in cancer cell lines (e.g., 22Rv1 prostate cancer) to calculate IC50 .
  • In vivo :
    • Rodent pharmacokinetics : Oral bioavailability (61.5% in rats) and half-life (T1/2 = 1.96 h) measured via LC-MS/MS .

Design Consideration : Use species-matched plasma proteins in assays to avoid misinterpretation of free drug concentrations.

Which analytical techniques are essential for characterizing benzoxazinone derivatives?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirm regiochemistry and substituent orientation (e.g., δ 4.25 ppm for N-CH2 in DMSO-d6) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H]+ = 412.13 for azido derivatives) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., crystal structure of 6-chloro derivative in P21/c space group) .

Best Practice : Use deuterated solvents with low water content to prevent signal splitting in NMR.

How do molecular docking and dynamics simulations elucidate mechanism of action?

Q. Advanced

  • Target Identification : Docking into Brd4 bromodomains reveals hydrophobic interactions with dimethyl groups and hydrogen bonds with the oxazinone carbonyl .
  • SAR Validation : Simulations predict substituent effects on binding free energy (e.g., fluoro vs. bromo at position 7) .
  • Off-Target Screening : Virtual screening against kinase or GPCR libraries mitigates toxicity risks .

Tool Recommendation : Use AutoDock Vina or Schrödinger Suite for docking, and AMBER for dynamics simulations.

How can conflicting reports on biological activity be resolved?

Q. Advanced

  • Control Experiments : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays).
  • Structural Verification : Confirm compound identity via X-ray or 2D NMR to rule out isomer contamination .
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers (e.g., discrepancies in antifungal vs. anticancer IC50) .

Case Study : Brd4 inhibitors from Xu et al. (IC50 = 690 nM) showed variance due to assay pH differences; recalibration at pH 7.4 resolved discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one
Reactant of Route 2
2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.